molecular formula C21H26N2O3S B11642083 N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11642083
M. Wt: 386.5 g/mol
InChI Key: ONGVZURPUWBDJM-UHFFFAOYSA-N
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Description

N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C21H26N2O3S. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with 4-methylbenzenesulfonamide to form N-benzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-oxo-2-(piperidin-1-yl)ethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-benzyl-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C21H26N2O3S/c1-18-10-12-20(13-11-18)27(25,26)23(16-19-8-4-2-5-9-19)17-21(24)22-14-6-3-7-15-22/h2,4-5,8-13H,3,6-7,14-17H2,1H3

InChI Key

ONGVZURPUWBDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCCC3

Origin of Product

United States

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